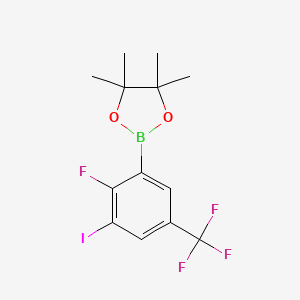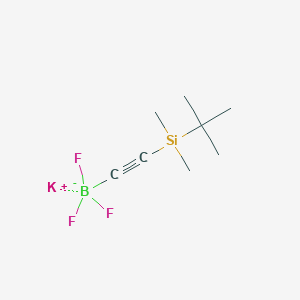
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. This reaction forms the trifluoroborate salt. The process is generally carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate exerts its effects involves the formation of a boronate ester intermediate in cross-coupling reactions. This intermediate then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is unique due to its tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Propiedades
Fórmula molecular |
C8H15BF3KSi |
|---|---|
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
potassium;2-[tert-butyl(dimethyl)silyl]ethynyl-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3Si.K/c1-8(2,3)13(4,5)7-6-9(10,11)12;/h1-5H3;/q-1;+1 |
Clave InChI |
UXQHBCPYQCLXMY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C#C[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


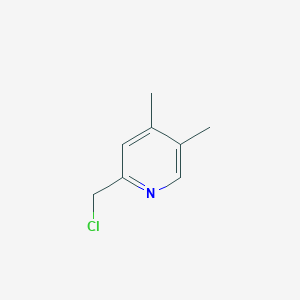
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
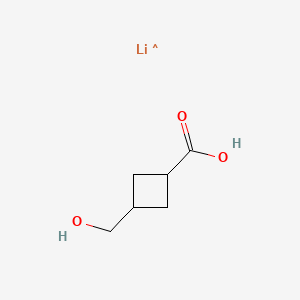
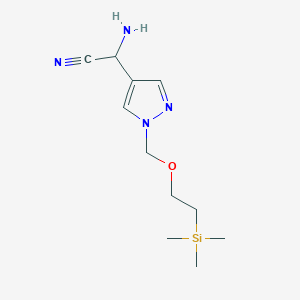
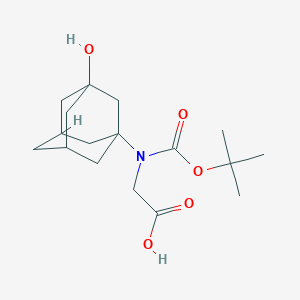
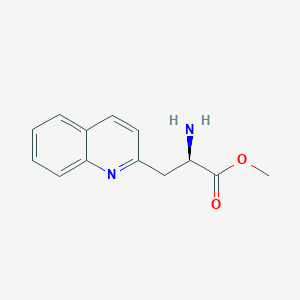
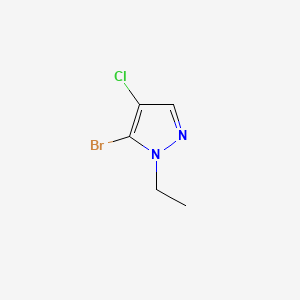
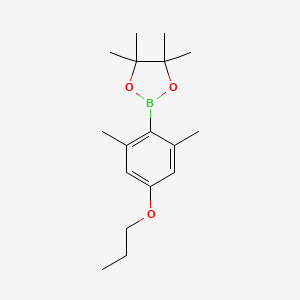
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
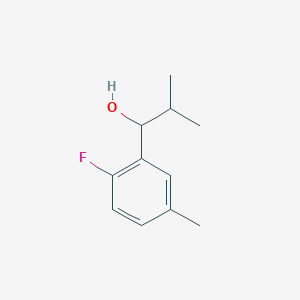
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
